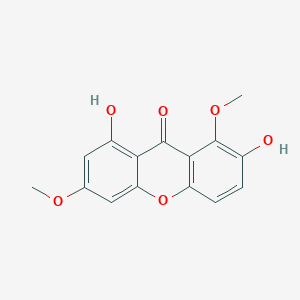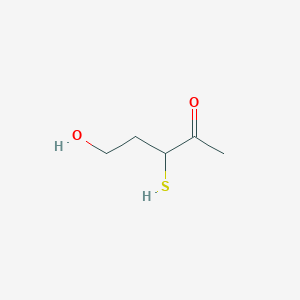
5-Hydroxy-3-sulfanylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-sulfanylpentan-2-one, commonly known as cysteine-homocysteine disulfide (CHDS), is a naturally occurring compound found in the human body. It is a derivative of the amino acids cysteine and homocysteine, which are important building blocks for proteins.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3-sulfanylpentan-2-one is not fully understood, but it is thought to work by scavenging free radicals and preventing oxidative damage to cells. It may also work by modulating the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
5-Hydroxy-3-sulfanylpentan-2-one has a number of biochemical and physiological effects on the body. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect against oxidative stress. It has also been shown to decrease the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxy-3-sulfanylpentan-2-one in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and work with than synthetic compounds. However, one limitation is that it may be difficult to obtain pure 5-Hydroxy-3-sulfanylpentan-2-one, as it is often found in complex mixtures with other compounds.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-Hydroxy-3-sulfanylpentan-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cardiovascular disease, due to its antioxidant and anti-inflammatory properties.
In conclusion, 5-Hydroxy-3-sulfanylpentan-2-one is a naturally occurring compound with potential therapeutic applications. While its mechanism of action is not fully understood, research has shown that it has antioxidant and anti-inflammatory properties, which may be useful in the treatment of a variety of conditions. Further research is needed to fully explore the potential of 5-Hydroxy-3-sulfanylpentan-2-one in the field of medicine.
Synthesemethoden
5-Hydroxy-3-sulfanylpentan-2-one can be synthesized through a variety of methods, including chemical synthesis and enzymatic reactions. Chemical synthesis involves the use of chemical reagents to create the compound, while enzymatic reactions involve the use of enzymes to catalyze the reaction.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3-sulfanylpentan-2-one has been the subject of a number of scientific studies, due to its potential therapeutic applications. Research has shown that 5-Hydroxy-3-sulfanylpentan-2-one has antioxidant properties, which may help to protect against oxidative stress and inflammation. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory conditions.
Eigenschaften
IUPAC Name |
5-hydroxy-3-sulfanylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(7)5(8)2-3-6/h5-6,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIYSLIPXPVYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCO)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-sulfanylpentan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)
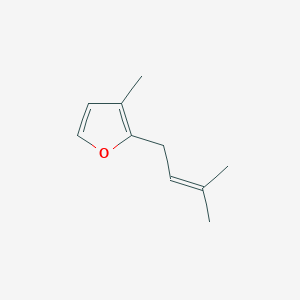




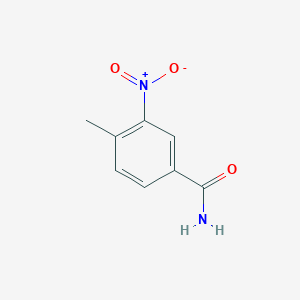
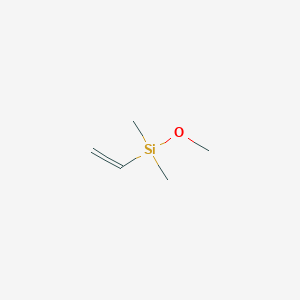
![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)
